molecular formula C9H7ClF3NO3 B2429108 Ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate CAS No. 2411635-93-1

Ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

Cat. No.: B2429108
CAS No.: 2411635-93-1
M. Wt: 269.6
InChI Key: JSAKCONQLYHRRS-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate is a synthetic organic compound that belongs to the dihydropyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of functional groups such as chloro, oxo, and trifluoromethyl makes this compound an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonium acetate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The intermediate product is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amines or thiols.

Scientific Research Applications

Ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new pharmaceuticals, particularly as calcium channel blockers.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: Used for its vasodilatory properties in the treatment of hypertension.

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from other dihydropyridine derivatives. This group can significantly influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable subject for further study and development.

Properties

IUPAC Name

ethyl 4-chloro-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO3/c1-2-17-8(16)6-4(10)3-5(9(11,12)13)14-7(6)15/h3H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAKCONQLYHRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(NC1=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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